N-(2-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-ylidene)hydroxylamine
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Overview
Description
N-(2-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-ylidene)hydroxylamine is a compound belonging to the class of quinazoline derivatives.
Preparation Methods
The synthesis of N-(2-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-ylidene)hydroxylamine typically involves the reaction of 2-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-one with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
N-(2-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(2-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-ylidene)hydroxylamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential therapeutic applications, such as anti-inflammatory and antitumor agents.
Mechanism of Action
The mechanism of action of N-(2-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-(2-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-ylidene)hydroxylamine can be compared with other similar quinazoline derivatives, such as:
2-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-one: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
4-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one: Another quinazoline derivative with potential biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other quinazoline derivatives .
Properties
IUPAC Name |
N-(2-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-10(2)3-7-6(8(4-10)14-15)5-12-9(11)13-7/h5,15H,3-4H2,1-2H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKRBDVJQSQYFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=NO)C1)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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